N-(2-fluorophenyl)benzenesulfonamide
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Overview
Description
N-(2-fluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H10FNO2S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)benzenesulfonamide typically involves the reaction of 2-fluoroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-fluoroaniline+benzenesulfonyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if sodium methoxide is used.
Oxidation: Sulfonic acids or sulfone derivatives.
Reduction: Amines or other reduced forms of the compound.
Scientific Research Applications
N-(2-fluorophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity to these targets, leading to increased biological activity. The compound can inhibit the activity of certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorophenyl)benzenesulfonamide
- N-(4-fluorophenyl)benzenesulfonamide
- N-(2-chlorophenyl)benzenesulfonamide
Uniqueness
N-(2-fluorophenyl)benzenesulfonamide is unique due to the position of the fluorine atom on the phenyl ring. This positional isomerism can lead to differences in chemical reactivity and biological activity compared to its analogs. The 2-fluoro substitution can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C12H10FNO2S |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10FNO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H |
InChI Key |
MKRQPKPFOBVGFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
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